

5-Acetylsalicylamide anticancer activity comparison doxorubicin

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Compound Focus: 5-Acetylsalicylamide

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Doxorubicin Profile and Comparison Model

The tables below summarize key information about Doxorubicin and provide an example from a recent study comparing a natural compound, Myricetin, with standard chemotherapeutics.

Table 1: Doxorubicin at a Glance

Aspect	Details
Drug Class	Anthracycline antibiotic, Topoisomerase II inhibitor [1].

| **Primary Mechanisms** | 1. DNA intercalation and topoisomerase II inhibition, causing DNA damage [1]. 2. Generation of reactive oxygen species (ROS), leading to cellular damage [1]. | | **Commonly Used Formulations** | Free doxorubicin (as a solution), Liposomal doxorubicin (e.g., Doxil, Myocet) [2] [3] [4]. | | **Clinical Indications** | Used for a wide range of cancers, including breast cancer, leukemias, lymphomas, ovarian cancer, and sarcomas [1] [5]. | | **Common Clinical Dosage (Adult, Breast Cancer)** | **As a single agent:** 60-75 mg/m² IV every 21 days [5]. **In combination therapy:** 40-75 mg/m² IV every 21-28 days [5]. | | **Key Considerations** | Cumulative dose-dependent cardiotoxicity; lifetime cumulative doses above 550 mg/m² are associated with a significantly increased risk of cardiomyopathy [5] [3]. |

Table 2: Example Comparison Model: Myricetin vs. Conventional Chemotherapeutics This table summarizes a 2025 *in vitro* study, demonstrating how a natural compound was compared to Doxorubicin and Cisplatin [6].

Compound	Cytotoxic Activity (IC ₅₀) & Selectivity	Key Experimental Findings
Myricetin HeLa cells (Cervical cancer): 22.70 µg/mL T47D cells (Breast cancer): 51.43 µg/mL Vero cells (Normal): 1445.2 µg/mL Selectivity Index (SI) for HeLa: 63.64 [6] Exhibited high cytotoxic activity against cancer cells with significantly lower toxicity to normal cells, indicating a favorable safety profile [6].		
Doxorubicin Vero cells (Normal): 13.76 µg/mL [6] Showed considerable toxicity to normal cells (low CC ₅₀ on Vero cells) in this assay [6].		
Cisplatin Vero cells (Normal): 6.53 µg/mL [6] Demonstrated high toxicity to normal cells (lowest CC ₅₀ on Vero cells) in this assay [6].		

Experimental Protocols for Anticancer Evaluation

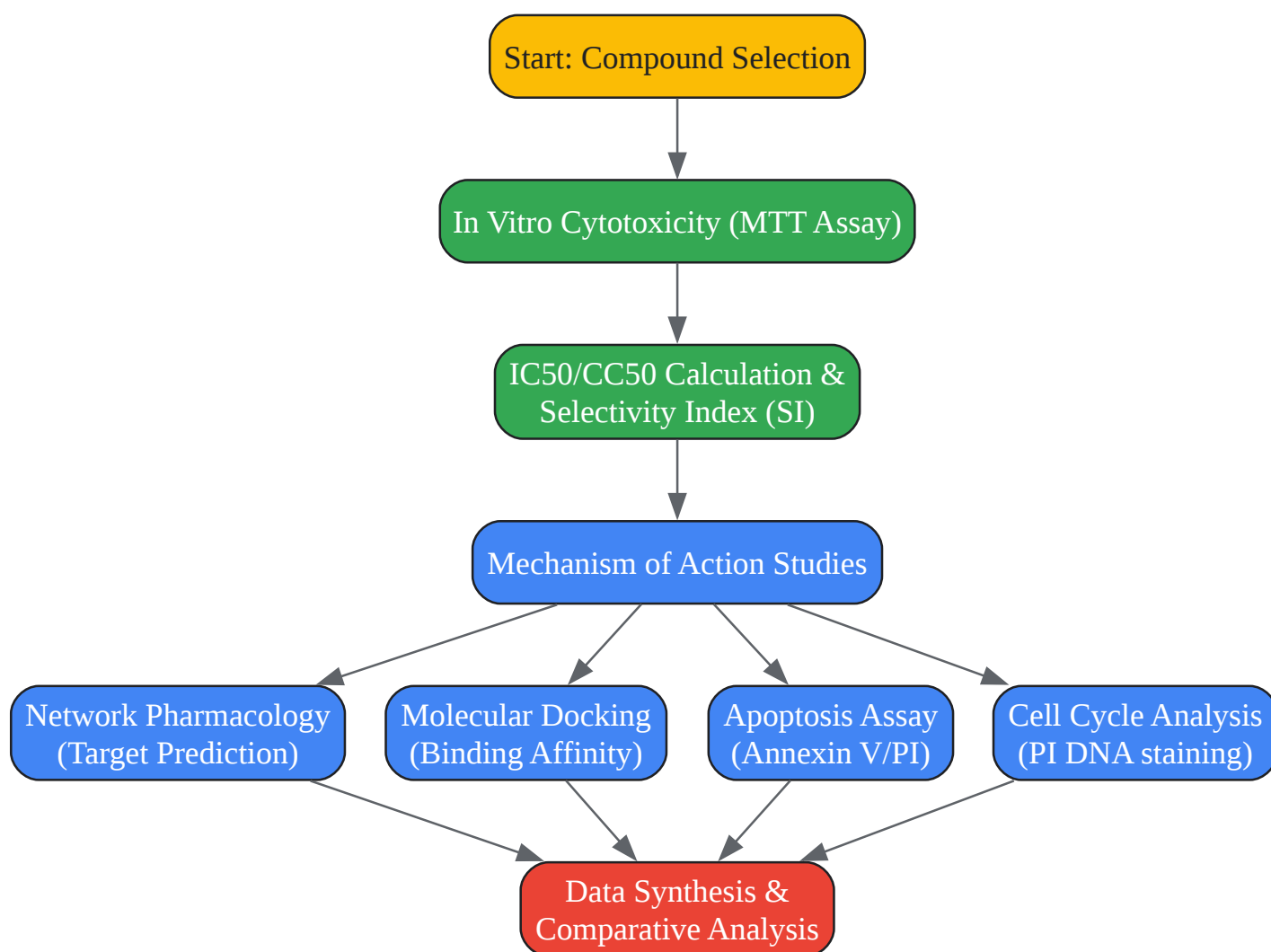
The methodologies cited in the search results are standard for evaluating anticancer activity. Here are the details for key experiments:

- **Cytotoxicity Assay (MTT Assay)**
 - **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, which is the concentration required to kill 50% of cancer cells.
 - **Procedure:** Cells are seeded in 96-well plates and treated with a range of compound concentrations for a set time (e.g., 48 hours). MTT reagent is added, which is metabolized by living cells to a colored formazan product. The absorbance is measured, and cell viability is calculated relative to untreated control cells [6] [7].
- **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**
 - **Objective:** To quantify the percentage of cells undergoing apoptosis (programmed cell death).
 - **Procedure:** After treatment, cells are stained with Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells). The population of cells (early apoptotic, late apoptotic, necrotic) is then analyzed using flow cytometry [7] [8].
- **Cell Cycle Analysis**
 - **Objective:** To assess the effect of a compound on the cell cycle progression.
 - **Procedure:** Treated cells are fixed and stained with Propidium Iodide (PI), which binds to DNA. The DNA content of cells is analyzed by flow cytometry, allowing for the distribution of cells in

different cell cycle phases (G0/G1, S, G2/M) to be determined [7].

Research Workflow and Mechanisms

The following diagram illustrates the logical workflow for conducting a comparative evaluation of anticancer compounds, based on the methodologies described in the search results:



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